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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinaldehyde

CAS No.: 855301-00-7

Cat. No.: B1593318

Get Quote

Technical Monograph: 5-(2-
Chlorophenyl)nicotinaldehyde
High-Purity Heterocyclic Intermediate for Medicinal Chemistry

Molecular Identity & Physiochemical Profile[1][2]
5-(2-Chlorophenyl)nicotinaldehyde is a specialized biaryl pyridine derivative serving as a

critical scaffold in the synthesis of kinase inhibitors and fused heterocyclic systems. Its

structural distinctiveness lies in the meta-positioning of the aldehyde relative to the pyridine

nitrogen, coupled with a sterically demanding ortho-chlorophenyl substituent at position 5.

This steric bulk (the "ortho-effect") influences both its synthesis and downstream reactivity,

distinguishing it from planar, unsubstituted biaryl analogs.
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Parameter Technical Specification

CAS Number 855301-00-7

IUPAC Name 5-(2-chlorophenyl)pyridine-3-carbaldehyde

Synonyms
5-(2-Chlorophenyl)nicotinaldehyde; 3-Formyl-5-

(2-chlorophenyl)pyridine

Molecular Formula C₁₂H₈ClNO

Molecular Weight 217.65 g/mol

SMILES O=CC1=CN=CC(C2=CC=CC=C2Cl)=C1

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DCM, DMSO, Methanol; Sparingly

soluble in water

Synthetic Architecture: The Suzuki-Miyaura Protocol
The synthesis of 5-(2-Chlorophenyl)nicotinaldehyde requires a precision cross-coupling

approach. A standard Suzuki-Miyaura coupling is employed, but specific attention must be paid

to the oxidative addition step due to the electron-deficient nature of the pyridine ring, and the

transmetallation step, which is kinetically hindered by the ortho-chloro substituent on the

boronic acid.

Mechanistic Rationale
Catalyst Selection: We utilize Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄. The bidentate ligand (dppf)

prevents catalyst decomposition at the elevated temperatures required to overcome the

steric hindrance of the 2-chlorophenyl group.

Base Choice:Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is preferred

over weaker bases to facilitate the formation of the reactive boronate species.

Solvent System: A biphasic system (Dioxane/Water or Toluene/Ethanol/Water) is critical to

dissolve the inorganic base while maintaining organic reactant solubility.
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Validated Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Charge: In a dry Schlenk flask, combine 5-Bromo-3-pyridinecarboxaldehyde (1.0 eq, CAS

113118-81-3) and 2-Chlorophenylboronic acid (1.2 eq, CAS 3900-89-8).

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

Solvent & Base: Add degassed 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).

Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

The aldehyde proton signal (~10.1 ppm) of the starting material will shift slightly, but the

disappearance of the bromide is the key indicator.

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.

Purification: Flash column chromatography (SiO₂). Gradient elution: 0% → 40% EtOAc in

Hexanes.

Synthesis Pathway Visualization
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Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target aldehyde.

Reactivity Profile & Medicinal Utility[4]
The aldehyde functionality at the C3 position is a "privileged handle" in drug discovery. It serves

as a divergence point for generating libraries of bioactive compounds.

Key Transformations

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1593318/docs?utm_src=pdf-body-img#5-2-chlorophenyl-nicotinaldehyde-cas-number-and-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593318?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃)

yields secondary amines, a common motif in GPCR ligands.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)

generates vinyl nitriles, often used as Michael acceptors in covalent inhibitors.

Oxidation: Conversion to the carboxylic acid (using NaClO₂) allows for amide coupling.

Downstream Applications
This scaffold is particularly relevant in the development of c-Met and ALK kinase inhibitors. The

2-chlorophenyl moiety provides a hydrophobic anchor that often occupies the "selectivity

pocket" of the kinase ATP-binding site, while the pyridine nitrogen can act as a hydrogen bond

acceptor for the hinge region.

Divergent Synthesis Logic
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Figure 2: Functional divergence map demonstrating the versatility of the aldehyde handle.

Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized material, the following analytical signatures must be

confirmed. This acts as a "checksum" for your synthesis.
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Method Diagnostic Signal Interpretation

¹H NMR (DMSO-d₆) δ ~10.15 ppm (s, 1H)

Aldehyde proton. Distinctive

singlet. Absence indicates

oxidation or reduction.

¹H NMR (DMSO-d₆) δ ~9.10 ppm (d, 1H)
Pyridine C2-H. Deshielded by

adjacent N and C=O.

LC-MS [M+H]⁺ = 218.0

Mass peak corresponding to

the ³⁵Cl isotope. Expect a ³⁷Cl

peak at 220.0 (3:1 ratio).

TLC R f ~ 0.4
In 30% EtOAc/Hexanes. Must

be UV active.

Safety & Handling
Hazard Statement: Irritant. May cause skin sensitization.[1]

Storage: Store at 2–8°C under inert gas. Aldehydes are prone to aerobic oxidation to the

corresponding carboxylic acid over time.

Handling: Use standard PPE. Avoid inhalation of dust.

References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational
methodology for the described protocol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-(2-Chlorophenyl)nicotinaldehyde CAS number and
identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593318/docs#5-2-chlorophenyl-nicotinaldehyde-
cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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